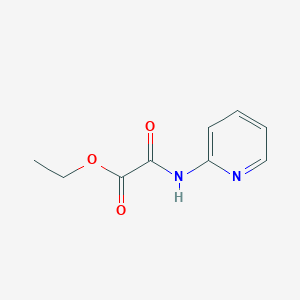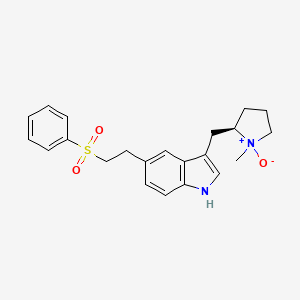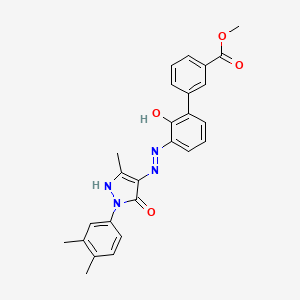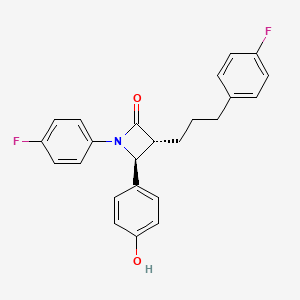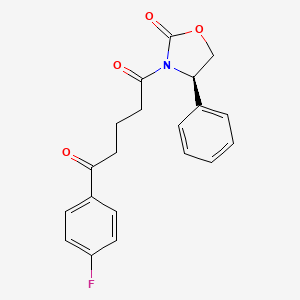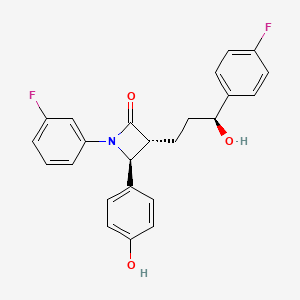
Alosetron N-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alosetron N-β-D-Glucuronide is a derivative of Alosetron . Alosetron is a 5-HT3 antagonist used to treat diarrhea-predominant Irritable Bowel Syndrome (IBS) in women . It works by blocking the action of serotonin on the intestine, reducing the cramping abdominal pain, abdominal discomfort, urgency, and diarrhea caused by IBS .
Chemical Reactions Analysis
Glucuronidation is a key reaction in the metabolism of Alosetron, leading to the formation of Alosetron N-β-D-Glucuronide . This reaction is mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which possess age-dependent expression .Applications De Recherche Scientifique
Diabetes Mellitus Treatment Research
Alosetron N-β-D-Glucuronide may have potential applications in diabetes treatment research due to its structural similarity to flavonoids, which have been studied for their inhibitory effects on α-glucosidase and α-amylase . These enzymes are involved in starch digestion, and their inhibition can help manage blood glucose levels in diabetic patients.
Drug Metabolism and Pharmacokinetics
The compound could be used in studies related to drug metabolism and pharmacokinetics, particularly in understanding the glucuronidation process . This is a major metabolic pathway for many drugs, and insights into this process are crucial for drug design and safety evaluations.
Cardiovascular Disease Management
Given the role of similar glucuronide compounds in cardiovascular disease management, Alosetron N-β-D-Glucuronide might be researched for its efficacy in treating conditions like coronary heart disease and angina pectoris .
Mécanisme D'action
Target of Action
Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor . The 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Mode of Action
Alosetron works by blocking the action of serotonin on the intestine . It has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes . Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions .
Biochemical Pathways
It is known that the 5-ht3 receptors are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract . The blockade of these channels by Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .
Pharmacokinetics
Alosetron is rapidly absorbed and extensively metabolized in the liver via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The drug is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .
Result of Action
The result of Alosetron’s action is a reduction in the symptoms of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . It may reduce pain, abdominal discomfort, urgency, and diarrhea . Serious gastrointestinal adverse reactions have been reported with the use of alosetron .
Action Environment
The action of Alosetron can be influenced by various environmental factors. For example, plasma concentrations of Alosetron are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
The metabolism of Alosetron and its glucuronide derivatives is a topic of ongoing research. Future studies may focus on the hepatoxicity of Alosetron and its metabolites, and how this can be mitigated . Additionally, the development of a concise, reproducible synthesis of these valuable molecules as well as full characterization and analysis of the protected intermediates could be a future direction .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Alosetron N-β-D-Glucuronide involves the glucuronidation of Alosetron using β-D-glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Alosetron", "β-D-glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve Alosetron in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the solution at reflux for 2 hours.", "Step 3: Cool the solution and adjust the pH to 7 using hydrochloric acid.", "Step 4: Add β-D-glucuronic acid to the solution and heat at reflux for 24 hours.", "Step 5: Cool the solution and adjust the pH to 4 using hydrochloric acid.", "Step 6: Filter the solution and wash the precipitate with water.", "Step 7: Dissolve the precipitate in acetone and filter the solution.", "Step 8: Evaporate the acetone to obtain Alosetron N-β-D-Glucuronide as a white solid." ] } | |
Numéro CAS |
863485-56-7 |
Formule moléculaire |
C23H26N4O7 |
Poids moléculaire |
470.49 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
